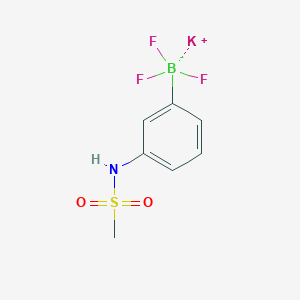

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

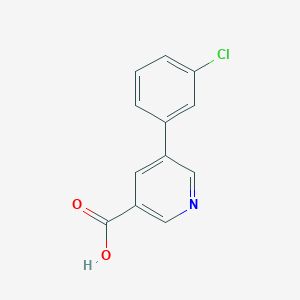

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is a chemical compound with the molecular formula C7H8BF3KNO2S . It has a molecular weight of 277.12 .

Molecular Structure Analysis

The InChI code for Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is 1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 .Physical And Chemical Properties Analysis

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique

Organic Chemistry and Reactivity

Potassium trifluoro(organo)borates, including variants like Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, have shown significant promise as highly stable organoboron derivatives in organic chemistry. These compounds have interesting reactivity, particularly through the formation of difluoroboranes and in transmetallation reactions with transition metals. They have been found to be more reactive than boronic acids or esters in many reactions, making them valuable for various organic synthesis processes (Darses & Genêt, 2003).

Biomimetic Chemistry

In biomimetic chemistry, tris(triazolyl)borate ligands of intermediate steric bulk, which include variants like Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, have been synthesized to explore hydrogen bonding and solubility in hydrophilic solvents. These ligands are used to create structures that mimic biological systems and have shown potential for developing new biomimetic compounds (Gardner et al., 2008).

Ion Conduction and Battery Technology

In the field of battery technology, certain borate compounds, including variations of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, have been used to create novel electrolyte materials. These compounds have shown potential in enhancing ion conductivity, which is crucial for improving the performance of lithium-ion batteries (Liang et al., 2012).

Cross-Coupling Reactions

Potassium trifluoro(organo)borates, closely related to Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, have been utilized in palladium-catalyzed cross-coupling reactions. These reactions are important in organic synthesis, offering a method to create complex organic molecules efficiently (Molander & Ito, 2001).

Safety and Hazards

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is associated with some safety hazards. The GHS pictograms indicate that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Propriétés

IUPAC Name |

potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFKEEZRFRQEEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)NS(=O)(=O)C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BF3KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635790 |

Source

|

| Record name | Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate | |

CAS RN |

850623-67-5 |

Source

|

| Record name | Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)

![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)

![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)

![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)